2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione
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Overview
Description
2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione is a nitrogen-containing heterocyclic compound. It belongs to the class of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione can be achieved through various methods, including cyclization, ring annulation, and cycloaddition . One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyrazine with suitable aldehydes or ketones can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: A closely related compound with similar structural features.
Imidazo[1,2-a]pyrimidine: Another related compound with a different nitrogen arrangement in the ring structure.
Uniqueness
2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione is unique due to its specific substitution pattern and the presence of both imidazo and pyrazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
207000-31-5 |
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Molecular Formula |
C9H9N3O2 |
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-hydroxy-2,8-dimethyl-5-methylideneimidazo[1,2-a]pyrazin-6-one |
InChI |
InChI=1S/C9H9N3O2/c1-4-7-10-5(2)9(14)12(7)6(3)8(13)11-4/h14H,3H2,1-2H3 |
InChI Key |
WTDZLYDQHQUMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=C)C(=O)N=C(C2=N1)C)O |
Origin of Product |
United States |
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